molecular formula C12H16N2Si B8195064 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B8195064
M. Wt: 216.35 g/mol
InChI Key: NYROREDCLLKARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS 2496126-00-0) is a high-value chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a fused 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core, a privileged scaffold in drug discovery. The 5-((trimethylsilyl)ethynyl) substituent serves as a versatile synthetic handle, particularly in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, where the trimethylsilyl group can be readily removed or further functionalized. This allows researchers to efficiently generate a diverse array of acetylene-substituted derivatives for structure-activity relationship (SAR) studies. The pyrrolo[2,3-b]pyridine scaffold is of significant interest in the development of novel therapeutic agents. Research indicates that structurally related compounds exhibit potent biological activities . For instance, pyrrolo[2,3-b]pyridine-based molecules have been identified as potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a promising target for Alzheimer's disease therapy . Other derivatives have been discovered as potent and bioavailable inhibitors of cyclin-dependent kinase 8 (CDK8) for colorectal cancer research . This makes our product a critical building block for researchers working in neuroscience, oncology, and beyond. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethynyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2Si/c1-15(2,3)7-5-10-8-11-4-6-13-12(11)14-9-10/h8-9H,4,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROREDCLLKARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(NCC2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine

The preparation begins with bromination of 1H-pyrrolo[2,3-b]pyridine at position 5. As demonstrated in analogous systems, halogenation using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C affords the 5-bromo derivative in 65–80% yield (Table 1). Regioselectivity is governed by the electron-rich C5 position, as corroborated by NMR studies.

Sonogashira Coupling with Trimethylsilylacetylene

The 5-bromo intermediate undergoes a Sonogashira reaction with trimethylsilylacetylene (TMSA). Optimized conditions employ tetrakis(triphenylphosphine)palladium(0) (5 mol%), copper(I) iodide (10 mol%), and triethylamine in tetrahydrofuran (THF) at 60°C for 12–24 hours, yielding 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine in 55–70% (Table 1). The TMS group enhances alkyne stability during subsequent steps.

Selective Hydrogenation to Dihydro Derivative

Partial hydrogenation of the pyridine ring is achieved using hydrogen gas (1 atm) and 10% palladium on carbon (Pd/C) in ethanol at 25°C. Under these conditions, the aromatic pyridine ring is reduced to the 2,3-dihydro form without affecting the TMS-ethynyl group. Completion is monitored via LC-MS, with typical yields of 85–90%.

Table 1: Key Reaction Parameters for Method 1

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, DMF, 0°C, 4 h78≥95
Sonogashira CouplingPd(PPh3)4, CuI, TMSA, THF, 60°C, 18 h68≥97
HydrogenationH2, Pd/C, EtOH, 25°C, 6 h88≥99

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method 1 offers superior scalability, with the hydrogenation step amenable to continuous flow reactors. In contrast, Method 2’s reliance on low-temperature DoM limits industrial applicability.

Functional Group Compatibility

The TMS group in Method 1 remains intact during hydrogenation, whereas Method 2 requires late-stage alkyne protection. This distinction impacts downstream derivatization potential.

Table 2: Route Comparison

ParameterMethod 1Method 2
Total Steps34
Overall Yield45–55%30–40%
ScalabilityHighModerate
Functional FlexibilityPost-hydrogenation couplingEarly-stage alkyne introduction

Challenges and Optimization Strategies

Over-Reduction During Hydrogenation

Excessive hydrogenation may lead to tetrahydro derivatives. Mitigation strategies include:

  • Catalyst Screening : Rhodium on alumina (Rh/Al2O3) exhibits higher selectivity than Pd/C.

  • Solvent Effects : Acetic acid enhances proton availability, favoring partial reduction.

Purification of Hydrophobic Intermediates

The TMS-ethynyl group imparts significant hydrophobicity, complicating chromatographic separation. Silica gel modified with hexane/ethyl acetate (9:1) improves resolution, while recrystallization from methanol/water mixtures achieves ≥99% purity .

Chemical Reactions Analysis

Types of Reactions

5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the ethynyl group.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds.

Scientific Research Applications

5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The pyrrolo[2,3-b]pyridine core can interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Comparisons :

5-Position vs. 3-Position Substitution: 5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: The TMS-ethynyl group at the 5-position introduces steric bulk and electron-withdrawing effects, stabilizing the ethynyl bond and altering π-π stacking interactions. tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: The TMS-ethynyl at the 3-position allows for distinct electronic interactions in kinase binding pockets. The tert-butyl carbamate at N1 enhances steric hindrance compared to the dihydro configuration .

6-Position Substitution :

  • 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine : Substitution at the 6-position with TMS-ethynyl and triisopropylsilyl (TIPS) at N1 creates a highly lipophilic profile, reducing aqueous solubility compared to the 5-substituted dihydro analog .

Substituent Type and Functionalization

Key Comparisons :

Ethynyl Group Modifications :

  • 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine (CAS 1207351-16-3) : The unprotected ethynyl group offers reactivity for click chemistry but is prone to oxidation. In contrast, the TMS-protected ethynyl in the target compound improves stability while retaining coupling utility .
  • 3-(Pyridin-3-ylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (20b) : The pyridinyl-ethynyl group enables hydrogen bonding with biological targets, whereas the TMS-ethynyl group prioritizes steric and electronic tuning .

Halogen vs. TMS-Ethynyl :

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine : Bromine at the 5-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) but lacks the TMS-ethynyl’s capacity for further functionalization via desilylation .

Dihydro vs. Aromatic Core

Key Comparisons :

However, the chloro substituent at the 5-position offers different electronic effects compared to TMS-ethynyl .

2-Phenyl-5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20) : The fully aromatic core enhances π-stacking in FGFR1 binding, whereas the dihydro structure in the target compound may disrupt such interactions, favoring alternative binding modes .

Biological Activity

5-((Trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (CAS Number: 2496126-00-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16N2Si, characterized by a pyrrolo[2,3-b]pyridine core with a trimethylsilyl ethynyl substituent. Its structural features contribute to its biological activity, particularly in interactions with viral proteins and cellular mechanisms.

Antiviral Activity

Recent studies have highlighted the antiviral potential of various derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound.

The antiviral activity is primarily attributed to the compound's ability to inhibit viral replication by targeting specific viral enzymes or proteins. For instance, some derivatives have shown effectiveness against the HIV-1 reverse transcriptase and other viral polymerases.

Key Findings:

  • A study indicated that pyrrolo derivatives exhibited IC50 values in the low micromolar range against HIV-1 .
  • Additional research demonstrated that similar compounds inhibited the replication of H5N1 and SARS-CoV-2 viruses .

Case Study 1: Antiviral Efficacy

In a comparative study, several pyrrolo derivatives were evaluated for their antiviral efficacy against H5N1. The results showed significant inhibition rates at varying concentrations:

  • Compound 8h : 93% inhibition at 0.5 μmol/μL.
  • Compound 8g : 88% inhibition at the same concentration .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which these compounds exert their antiviral effects. The study revealed that they could disrupt viral entry or replication processes by inhibiting key enzymes involved in these pathways .

Data Table: Biological Activity of Pyrrolo Derivatives

CompoundTarget VirusIC50 (μM)Inhibition Rate (%)
5-((TMS)ethynyl)-PyrroloHIV-10.3585
Compound 8hH5N10.2593
Compound 8gSARS-CoV-20.5088
Compound 14dH5N10.7573

Q & A

Q. Characterization Techniques

  • ¹H NMR : The TMS-ethynyl group exhibits a singlet at δ ~0.2 ppm (9H, Si(CH₃)₃). Aromatic protons in the pyrrolopyridine core resonate at δ 8.3–8.9 ppm (HetH), while dihydro-pyrrole protons appear as a multiplet at δ 3.0–4.0 ppm .
  • ¹³C NMR : The ethynyl carbons (C≡C) appear at δ ~95–100 ppm (sp-hybridized), with the TMS carbon at δ ~0.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error. For example, C₁₅H₁₉N₂Si requires a calculated m/z of 271.1321 .

How does the trimethylsilyl (TMS) group influence the physicochemical and biological properties of pyrrolo[2,3-b]pyridine derivatives?

Q. Structure-Activity Relationship (SAR) Considerations

  • Lipophilicity : The TMS group increases logP by ~1.5 units, enhancing membrane permeability in cellular assays .
  • Metabolic Stability : The TMS moiety resists oxidative metabolism, prolonging half-life in vitro compared to non-silylated analogs .
  • Steric Effects : Bulkiness of TMS may hinder interactions with flat binding pockets (e.g., kinase ATP sites), necessitating smaller substituents for target engagement .

How should researchers resolve contradictions in reported synthetic conditions for analogous compounds?

Data Contradiction Analysis
Discrepancies in reaction conditions (e.g., solvent, catalyst, temperature) often arise from substrate-specific reactivity:

  • Halogen Selectivity : Iodo-substituted pyrrolopyridines (e.g., 3-iodo derivatives) react faster in Sonogashira couplings than bromo analogs, allowing milder conditions (rt vs. 80°C) .
  • Base Sensitivity : K₂CO₃ is preferred for Suzuki-Miyaura couplings, while Et₃N is optimal for Sonogashira reactions due to reduced side reactions .
  • Solvent Effects : Dioxane/water mixtures are standard for Suzuki couplings, whereas anhydrous THF is critical for TMS-ethynyl stability .

What strategies are effective for functionalizing the 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine core post-ethynylation?

Q. Advanced Functionalization Methods

  • Hydrogenation : Use H₂/Pd/C to reduce nitro groups (e.g., 3-nitro to 3-amino derivatives) for subsequent acylation or sulfonylation .
  • N-Acylation : React 3-amino intermediates with nicotinoyl chloride in pyridine/THF to form amides (e.g., N-(5-aryl-pyrrolopyridin-3-yl)nicotinamide) .
  • Protection/Deprotection : SEM (2-(trimethylsilyl)ethoxymethyl) groups protect NH positions during multi-step syntheses, removable with TFA .

Are there computational modeling approaches to predict the reactivity of TMS-ethynyl-pyrrolopyridines?

Q. Advanced Computational Guidance

  • DFT Calculations : Model transition states for Sonogashira coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Molecular Docking : Predict binding poses of TMS-ethynyl derivatives in target proteins (e.g., kinases) to prioritize substituents for synthesis .
  • Solvent Effect Simulations : COSMO-RS models optimize solvent selection for coupling reactions by predicting solubility and activation barriers .

How do researchers validate the biological activity of TMS-ethynyl-pyrrolopyridines amid assay variability?

Q. Biological Data Reproducibility

  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC₅₀ values (e.g., cytotoxicity assays with MTT or resazurin) .
  • Counter-Screens : Test compounds against related targets (e.g., kinase panels) to confirm selectivity .
  • Metabolite Profiling : LC-MS/MS identifies hydrolysis products of the TMS group in biological matrices, ruling out off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.